REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].C(Cl)(Cl)Cl.Cl.[CH2:19]([OH:21])C>C1(C)C=CC=CC=1>[OH:11][C:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[C:4]([CH:19]=[O:21])=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2CCCCC12)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7.57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
32.3 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
54.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
PEG (MW 380-420, 53 mL) was added
|
Type
|
STIRRING
|
Details
|
with stirring over 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
The stirring was continued for another 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine The combined organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0-40% EtOAc/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2CCCCC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |